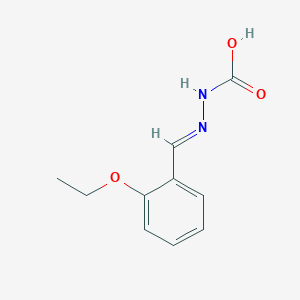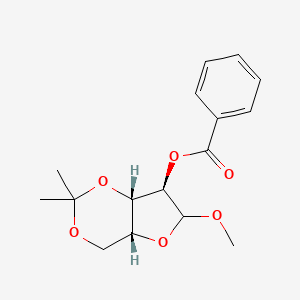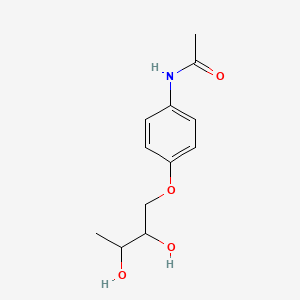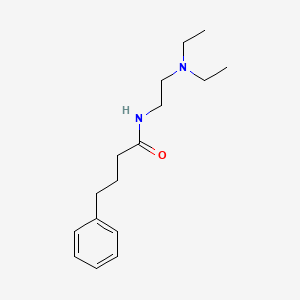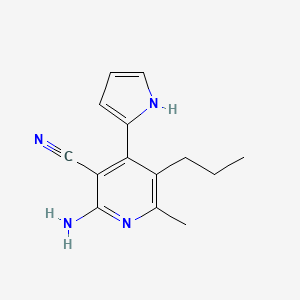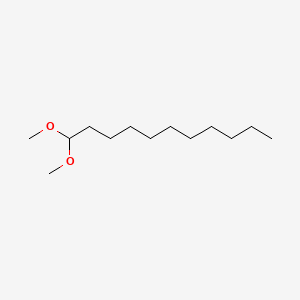
Undecane, 1,1-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecane, 1,1-dimethoxy- is an organic compound with the molecular formula C13H28O2 It is a derivative of undecane, where two methoxy groups are attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecane, 1,1-dimethoxy- can be synthesized through the reaction of undecane with methanol in the presence of an acid catalyst. The reaction typically involves heating undecane with methanol and an acid catalyst such as sulfuric acid, which facilitates the substitution of hydrogen atoms with methoxy groups.
Industrial Production Methods
In an industrial setting, the production of undecane, 1,1-dimethoxy- may involve continuous flow reactors where undecane and methanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.
Análisis De Reacciones Químicas
Types of Reactions
Undecane, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to undecane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of undecanal or undecanoic acid.
Reduction: Formation of undecane.
Substitution: Formation of halogenated undecane derivatives.
Aplicaciones Científicas De Investigación
Undecane, 1,1-dimethoxy- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of undecane, 1,1-dimethoxy- involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes and proteins, altering their function and leading to biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Undecane, 1,1-diethoxy-: Similar structure but with ethoxy groups instead of methoxy groups.
Undecane, 1,1-dimethoxy-2,2-dimethyl-: A derivative with additional methyl groups.
This compound3,3-dimethyl-: Another derivative with different substitution patterns.
Uniqueness
Undecane, 1,1-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its methoxy groups make it more reactive in certain chemical reactions, providing opportunities for diverse applications in research and industry.
Propiedades
Número CAS |
52517-67-6 |
|---|---|
Fórmula molecular |
C13H28O2 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1,1-dimethoxyundecane |
InChI |
InChI=1S/C13H28O2/c1-4-5-6-7-8-9-10-11-12-13(14-2)15-3/h13H,4-12H2,1-3H3 |
Clave InChI |
FBJUQTUWWCVIDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


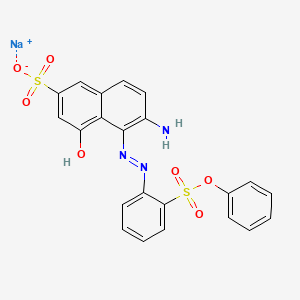
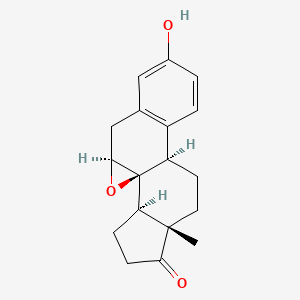
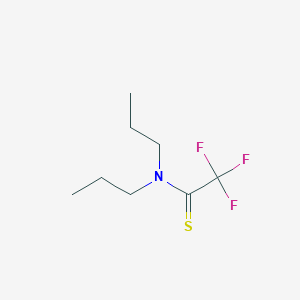
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
![[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium](/img/structure/B13795921.png)
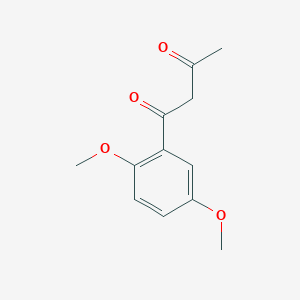
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
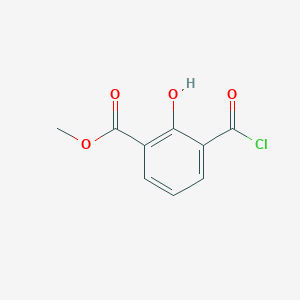
![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)
